N-Boc-N'-(4-cianobencil)-2-L-azetidinecarboxamida

Descripción general

Descripción

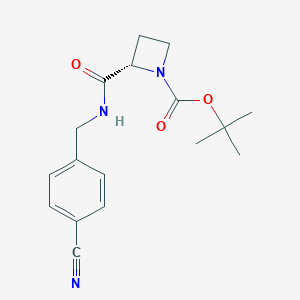

N-Boc-N’-(4-cyanobenzyl)-2-L-azetidinecarboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a 4-cyanobenzyl moiety, and an azetidine ring

Aplicaciones Científicas De Investigación

Pharmaceutical Development

N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide serves as an intermediate in the preparation of Ximelagatran, a direct thrombin inhibitor used in anticoagulant therapy. Its structural characteristics suggest potential interactions with enzymes involved in coagulation pathways, warranting further investigation into its pharmacological properties .

While specific biological activities of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide are not extensively documented, preliminary studies indicate that compounds with similar structures may exhibit significant enzyme binding affinities. This suggests that further research could elucidate its role in modulating biological processes .

Synthetic Organic Chemistry

The compound is recognized for its versatility in synthetic organic chemistry. It can be used as a building block for synthesizing more complex molecules, potentially leading to new therapeutic agents.

Neuroprotective Effects

Studies have indicated that derivatives of this compound may exhibit neuroprotective effects by reducing neuronal cell death under oxidative stress conditions. This property could be beneficial in developing treatments for neurodegenerative diseases .

Anticancer Activity

Research has shown that compounds related to N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide possess anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including activation of caspases and modulation of cell cycle regulators .

Antimicrobial Activity

Preliminary findings suggest that N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide may exhibit antimicrobial effects against a range of pathogens, indicating its potential for further development in antimicrobial therapies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N’-(4-cyanobenzyl)-2-L-azetidinecarboxamide typically involves the following steps:

Protection of the Azetidine Ring: The azetidine ring is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Introduction of the 4-Cyanobenzyl Moiety: The 4-cyanobenzyl group is introduced through a nucleophilic substitution reaction, where the azetidine nitrogen attacks a suitable electrophile, such as 4-cyanobenzyl bromide.

Formation of the Carboxamide: The final step involves the formation of the carboxamide linkage, typically through the reaction of the protected azetidine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods: Industrial production of N-Boc-N’-(4-cyanobenzyl)-2-L-azetidinecarboxamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the nitrile group in the 4-cyanobenzyl moiety, converting it to an amine or other reduced forms.

Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the azetidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Acidic conditions, such as trifluoroacetic acid (TFA), are typically used to remove the Boc protecting group.

Major Products:

Oxidation: N-oxides or other oxidized derivatives.

Reduction: Amines or other reduced forms of the nitrile group.

Substitution: Deprotected azetidine derivatives.

Mecanismo De Acción

The mechanism of action of N-Boc-N’-(4-cyanobenzyl)-2-L-azetidinecarboxamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the 4-cyanobenzyl moiety and the azetidine ring can influence its binding affinity and selectivity towards these targets.

Comparación Con Compuestos Similares

N-Boc-2-L-azetidinecarboxamide: Lacks the 4-cyanobenzyl moiety, making it less versatile in certain synthetic applications.

N-Boc-N’-(4-methylbenzyl)-2-L-azetidinecarboxamide: Contains a 4-methylbenzyl group instead of the 4-cyanobenzyl group, which can affect its reactivity and binding properties.

Uniqueness: N-Boc-N’-(4-cyanobenzyl)-2-L-azetidinecarboxamide is unique due to the presence of the 4-cyanobenzyl moiety, which provides additional functionalization options and influences its chemical and biological properties. This makes it a valuable compound in the synthesis of complex molecules and the development of new pharmaceuticals.

Actividad Biológica

N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.

Overview of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide

- Molecular Formula : C₁₅H₁₈N₄O₂

- Molecular Weight : 315.367 g/mol

- CAS Number : 908259-42-7

- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, a 4-cyanobenzyl moiety, and an azetidine ring.

Synthesis

The synthesis of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide typically involves several key steps:

- Protection of the Azetidine Ring : The azetidine nitrogen is protected using a Boc group.

- Introduction of the 4-Cyanobenzyl Moiety : This is achieved through nucleophilic substitution reactions.

- Formation of the Carboxamide Linkage : The final step involves reacting the protected azetidine with a carboxylic acid derivative.

These steps highlight the compound's versatility as an intermediate in organic synthesis, particularly in creating more complex bioactive molecules.

Potential Applications

- Medicinal Chemistry : Acts as a building block for drug candidates targeting central nervous system disorders.

- Enzyme Inhibition Studies : Investigated for its potential to inhibit enzymes involved in coagulation and other biochemical pathways.

The mechanism of action for N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide is not fully elucidated but is expected to involve interactions with specific molecular targets due to its unique structural features. The presence of the 4-cyanobenzyl moiety may enhance its binding affinity to enzymes and receptors.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ximelagatran | Direct thrombin inhibitor | Lacks azetidine structure but shares anticoagulant properties |

| 2-Azetidinone | Lactam derivative | Similar ring structure but different functional groups |

| 4-Cyanobenzamide | Simple amide | Lacks azetidine ring; simpler structure |

N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide's unique combination of structural elements may confer distinct pharmacological properties compared to these similar compounds.

Case Studies and Research Findings

While direct case studies specifically focusing on N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide are scarce, several studies involving related compounds provide insights into its potential biological activities:

- Anticoagulant Activity : Research suggests that compounds similar to N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide may interact with thrombin, indicating potential applications in anticoagulant therapy.

- Enzyme Inhibition : Studies on related azetidine derivatives have shown promise as enzyme inhibitors, which could extend to this compound given its structural similarities.

- Synthetic Applications : As an intermediate, this compound has been utilized in synthesizing various bioactive molecules, demonstrating its versatility in medicinal chemistry.

Propiedades

IUPAC Name |

tert-butyl (2S)-2-[(4-cyanophenyl)methylcarbamoyl]azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-17(2,3)23-16(22)20-9-8-14(20)15(21)19-11-13-6-4-12(10-18)5-7-13/h4-7,14H,8-9,11H2,1-3H3,(H,19,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRHYUFGRVBYDA-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C(=O)NCC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]1C(=O)NCC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001123607 | |

| Record name | 1,1-Dimethylethyl (2S)-2-[[[(4-cyanophenyl)methyl]amino]carbonyl]-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001123607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908259-42-7 | |

| Record name | 1,1-Dimethylethyl (2S)-2-[[[(4-cyanophenyl)methyl]amino]carbonyl]-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=908259-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (2S)-2-[[[(4-cyanophenyl)methyl]amino]carbonyl]-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001123607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.